
6-chloro-9-methyl-2-(methylsulfanyl)-9H-purine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-9-methyl-2-(methylsulfanyl)-9H-purine hydrochloride is a chemical compound with a complex structure that includes a purine base modified with chlorine, methyl, and methylsulfanyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-9-methyl-2-(methylsulfanyl)-9H-purine hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of 9-methyl-2-(methylsulfanyl)-9H-purine, followed by the introduction of the hydrochloride group. The reaction conditions often require the use of specific solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-chloro-9-methyl-2-(methylsulfanyl)-9H-purine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the purine ring or other functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution of the chlorine atom can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
6-chloro-9-methyl-2-(methylsulfanyl)-9H-purine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mecanismo De Acción
The mechanism by which 6-chloro-9-methyl-2-(methylsulfanyl)-9H-purine hydrochloride exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved may vary depending on the context and the specific application being studied.
Comparación Con Compuestos Similares
Similar Compounds
6-chloro-9-methylpurine: Lacks the methylsulfanyl group, which may affect its reactivity and biological activity.
9-methyl-2-(methylsulfanyl)-9H-purine:
6-chloro-2-(methylsulfanyl)-9H-purine: Similar structure but without the methyl group, which may alter its behavior in chemical reactions and biological systems.
Uniqueness
6-chloro-9-methyl-2-(methylsulfanyl)-9H-purine hydrochloride is unique due to the combination of its functional groups, which confer specific chemical properties and potential applications that are not shared by its analogs. This makes it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C7H8Cl2N4S |
|---|---|
Peso molecular |
251.14 g/mol |
Nombre IUPAC |
6-chloro-9-methyl-2-methylsulfanylpurine;hydrochloride |
InChI |
InChI=1S/C7H7ClN4S.ClH/c1-12-3-9-4-5(8)10-7(13-2)11-6(4)12;/h3H,1-2H3;1H |
Clave InChI |
ZNHWTSSNFOQUQF-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC2=C1N=C(N=C2Cl)SC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{3-[2-(2-Aminoethoxy)ethoxy]phenyl}-1-(quinolin-6-yl)urea hydrochloride](/img/structure/B13454261.png)
![Benzyl 1-(hydroxymethyl)-5-(4-methylphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13454263.png)
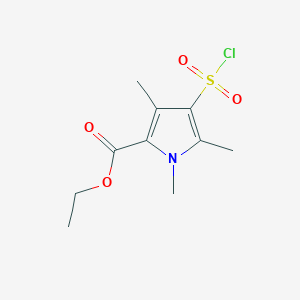
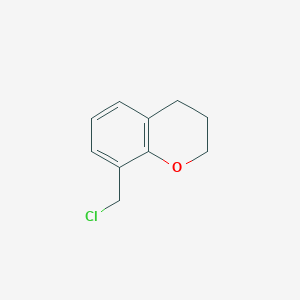
![2-chloro-N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)acetamide](/img/structure/B13454271.png)

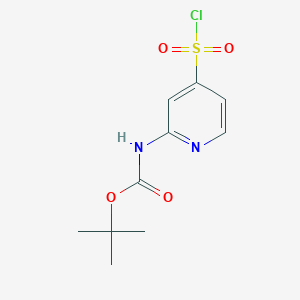
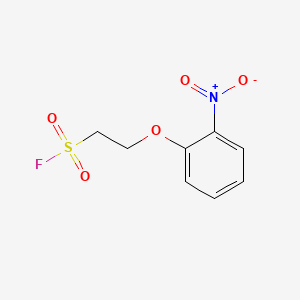
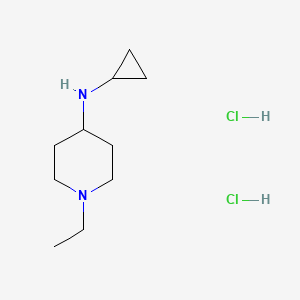
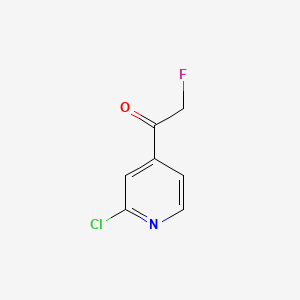
![3-Bromo-4-chloropyrazolo[1,5-a]pyrazine-7-carboxylic acid](/img/structure/B13454324.png)
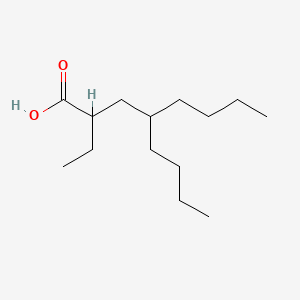
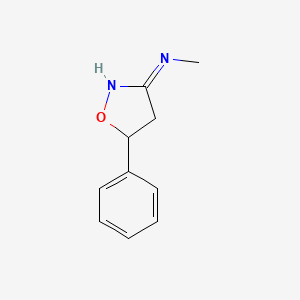
![6-(3-{[1-(4-hydroxyphenyl)ethylidene]amino}-2-[(2-methoxyethyl)imino]-2,3-dihydro-1,3-thiazol-4-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B13454333.png)
